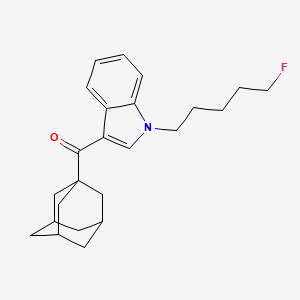

adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone

描述

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as STS-135, is a synthetic cannabinoid. Synthetic cannabinoids are designer drugs that mimic the effects of natural cannabinoids found in cannabis. STS-135 is known for its high binding affinity and potency at cannabinoid receptors, making it a potent psychoactive substance .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves several key steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Attachment of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a fluorinated alkyl halide reacts with the indole nitrogen.

Coupling with Adamantane: The adamantane moiety is coupled to the indole core through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of STS-135 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes, typically found in liver microsomes, are used for oxidation reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Glucuronidation: UDP-glucuronosyltransferase enzymes facilitate the glucuronidation process.

Major Products Formed

Monohydroxy STS-135 (M25): A hydroxylated metabolite.

Dihydroxy STS-135 (M21): A metabolite with two hydroxyl groups.

Glucuronidated Metabolites: More water-soluble forms of the hydroxylated metabolites.

科学研究应用

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone has several scientific research applications:

Pharmacological Studies: Used to study the binding affinity and potency of synthetic cannabinoids at cannabinoid receptors.

Toxicological Research: Investigated for its toxic effects, including cardiovascular incidents and neurotoxicity.

Metabolic Studies: Used to identify the metabolic pathways and enzymes involved in its breakdown.

Forensic Analysis: Employed in forensic toxicology to detect and quantify synthetic cannabinoids in biological samples.

作用机制

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone acts as a potent agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in the psychoactive effects associated with cannabinoid receptor activation, such as altered perception, mood changes, and impaired motor function .

相似化合物的比较

Similar Compounds

N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (5F-APICA): A structurally similar synthetic cannabinoid with similar pharmacological properties.

N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-APINACA): Another synthetic cannabinoid with a similar structure but different core (indazole instead of indole).

N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (SDB-001): A non-fluorinated analog of STS-135.

Uniqueness

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is unique due to its high binding affinity and potency at cannabinoid receptors, as well as its distinct metabolic profile. The presence of the adamantane moiety and the fluoropentyl chain contribute to its stability and bioactivity .

生物活性

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that exhibit significant biological activity, particularly through their interaction with cannabinoid receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 382.514 g/mol. The compound features an adamantane core linked to an indole structure via a pentyl chain substituted with a fluorine atom, which is crucial for its biological activity.

This compound acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. Research indicates that this compound exhibits full agonist profiles at both receptor types, demonstrating effective binding and activation.

Table 1: Agonist Activity at Cannabinoid Receptors

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|

| This compound | 16–43 | 29–216 |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | 10 | 30 |

| JWH-018 | 15 | 25 |

Pharmacological Effects

The pharmacological evaluation of this compound has revealed several important effects:

Hypothermia Induction : In vivo studies have shown that administration of this compound leads to hypothermic effects in animal models, similar to other known cannabinoids like Δ9-THC and JWH-018. The duration and intensity of hypothermia are dose-dependent, indicating its potential for significant physiological effects.

Cardiovascular Effects : Similar to other cannabinoids, this compound may also influence heart rate. Studies indicate that it can lead to a decrease in heart rate in animal models, although the extent varies depending on the specific structure of the compound.

Case Studies and Clinical Observations

Recent reports have highlighted various case studies involving the use of adamantan derivatives in recreational settings. Users have reported effects consistent with those observed in cannabinoid administration, including altered states of consciousness and changes in sensory perception. However, due to the variability in individual responses and the lack of controlled clinical trials, comprehensive safety profiles remain elusive.

Notable Case Study Findings

A study involving recreational users indicated that compounds similar to adamantan derivatives were associated with adverse effects such as anxiety and paranoia, alongside typical cannabinoid-like effects like euphoria and relaxation. These findings underline the necessity for further research into both therapeutic potential and safety concerns.

Structure-Activity Relationship (SAR)

The structural features of adamantan derivatives play a critical role in their biological activity. Research has shown that modifications to the indole or adamantane moieties can significantly alter receptor affinity and agonistic potency. For instance:

- Indole Substitutions : Variations in the pentyl chain length or fluorination impact the binding affinity at cannabinoid receptors.

- Functional Groups : The presence of specific functional groups (e.g., ketones vs. carboxamides) can dictate whether a compound acts as a potent agonist or has reduced efficacy.

属性

IUPAC Name |

1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLLMFXPGHZFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017712 | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-62-9 | |

| Record name | 5F-AB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BCD1RO66X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。